

Application Notes and Protocols: Nirogacestat in Patient-Derived Organoid Models

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Compound of Interest

Compound Name: Nirogacestat

Cat. No.: B609584

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Introduction

Nirogacestat (Ogsiveo™) is an oral, selective, small-molecule inhibitor of gamma-secretase. [1][2] Its primary mechanism of action is the blockade of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is implicated in the growth of certain tumors. [3][4][5] Gamma-secretase is an enzyme complex that cleaves multiple transmembrane proteins, including Notch receptors. [1][6] Inhibition of gamma-secretase by **Nirogacestat** prevents the cleavage and subsequent release of the Notch intracellular domain (NICD), thereby blocking the downstream signaling cascade that contributes to tumor growth. [4][7]

Nirogacestat is the first and only FDA-approved therapy for adults with progressing desmoid tumors who require systemic treatment. [2][8][9] Additionally, its therapeutic potential is being investigated in other malignancies with dysregulated Notch signaling, such as adenoid cystic carcinoma (ACC). [3][10]

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that recapitulate the genetic, phenotypic, and structural characteristics of the original patient tumor. [11] These models are a powerful tool in preclinical cancer research and personalized medicine, offering a more physiologically relevant system for drug screening and biomarker discovery compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of **Nirogacestat** in PDO models.

Application Notes

The use of **Nirogacestat** in patient-derived organoid models provides a robust platform to investigate its therapeutic efficacy and to identify patient populations most likely to respond to treatment.

Rationale for Use in PDOs:

- **Preclinical Efficacy Testing:** PDOs can be established from various tumor types, including desmoid tumors and adenoid cystic carcinoma, allowing for direct testing of **Nirogacestat**'s anti-tumor activity in a patient-specific context.
- **Biomarker Discovery:** By correlating the genomic and transcriptomic profiles of PDOs with their response to **Nirogacestat**, researchers can identify potential biomarkers of sensitivity and resistance. For instance, PDOs with activating mutations in the NOTCH1 gene are hypothesized to be particularly sensitive to gamma-secretase inhibitors.[3]
- **Mechanism of Action Studies:** PDOs provide a valuable model to dissect the downstream effects of Notch inhibition by **Nirogacestat** on tumor cell proliferation, apoptosis, and differentiation.
- **Personalized Medicine:** In the future, PDOs could be used as a diagnostic tool to predict a patient's response to **Nirogacestat** before the initiation of therapy, thus guiding personalized treatment decisions.

Quantitative Data Presentation

Quantitative data from clinical trials of **Nirogacestat** can serve as a benchmark for preclinical studies using PDOs. The following tables summarize key efficacy data from the Phase 3 DeFi trial in patients with desmoid tumors and provide a template for presenting data from PDO experiments.

Table 1: Clinical Efficacy of **Nirogacestat** in the Phase 3 DeFi Trial (Desmoid Tumors)

Endpoint	Nirogacestat (n=70)	Placebo (n=72)	Hazard Ratio / p-value
Progression-Free Survival (PFS)			
2-Year Event-Free Probability	76%	44%	HR: 0.29; p<0.001[2] [12]
Objective Response Rate (ORR)	41%	8%	p<0.001[2][12]
Complete Response	7%	0%	
Partial Response	34%	8%	
Median Time to Response	5.6 months	11.1 months	
Patient-Reported Outcomes (PROs)	Significant improvement in pain, symptom burden, physical functioning, and quality of life compared to placebo (p≤0.01).[12]		

Table 2: Template for Reporting **Nirogacestat** Efficacy in Patient-Derived Organoids

PDO Line ID	Cancer Type	Key Mutations	Nirogacestat Conc. (nM)	Viability (% of Control)	Apoptosis (Fold Change)	HES1 Expression (Fold Change)
PDO-001	Desmoid Tumor	CTNNB1 S45F	10			
				100		
				1000		
PDO-002	Adenoid Cystic Carcinoma	NOTCH1 P2439fs*3	10			
				100		
				1000		
PDO-003	Adenoid Cystic Carcinoma	NOTCH1 WT	10			
				100		
				1000		

Experimental Protocols

The following protocols are adapted from established methods for PDO culture and drug testing, with specific considerations for **Nirogacestat**.

Protocol 1: Establishment and Culture of Patient-Derived Organoids

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.

Materials:

- Fresh tumor tissue in tissue collection medium (e.g., Advanced DMEM/F12 with Primocin)

- Digestion buffer (e.g., Collagenase IV, Dispase)
- Basement membrane matrix (e.g., Matrigel®)
- Organoid growth medium (specific to the cancer type)
- Cell recovery solution

Procedure:

- Mince the fresh tumor tissue into small pieces (1-2 mm³).
- Digest the tissue fragments with an appropriate digestion buffer at 37°C with agitation for 30-60 minutes.
- Neutralize the digestion buffer with cold Advanced DMEM/F12 and centrifuge to pellet the cells.
- Resuspend the cell pellet in a basement membrane matrix on ice.
- Plate droplets of the cell-matrix suspension into a pre-warmed culture plate.
- Allow the matrix to polymerize at 37°C for 15-30 minutes.
- Gently add the appropriate pre-warmed organoid growth medium to each well.
- Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
- Passage the organoids every 7-14 days by dissociating them from the matrix and re-plating.

Protocol 2: Nirogacestat Treatment of Patient-Derived Organoids

This protocol describes how to treat established PDOs with **Nirogacestat** to assess its efficacy.

Materials:

- Established PDO cultures

- **Nirogacestat** powder
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Organoid growth medium
- Multi-well plates (e.g., 96-well)

Procedure:

- Prepare a stock solution of **Nirogacestat** in DMSO (e.g., 10 mM). Store aliquots at -20°C.
- Dissociate mature PDOs into small fragments or single cells and seed them in a multi-well plate as described in Protocol 1.
- Allow the organoids to form for 2-3 days.
- Prepare serial dilutions of **Nirogacestat** in organoid growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
- Replace the medium in the organoid cultures with the medium containing the different concentrations of **Nirogacestat** or the vehicle control.
- Incubate the plates for a defined period (e.g., 3-7 days), replacing the treatment medium every 2-3 days.
- At the end of the treatment period, proceed to endpoint analysis as described in the following protocols.

Protocol 3: Endpoint Assays for Assessing Nirogacestat Efficacy

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability.

Procedure:

- Equilibrate the 96-well plate containing the treated organoids to room temperature.
- Add CellTiter-Glo® 3D reagent to each well, following the manufacturer's instructions.[13]
- Mix vigorously to lyse the organoids and release ATP.[13]
- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[13]
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle control to determine the percentage of cell viability.

B. Western Blotting for Notch Pathway Inhibition

This assay confirms the on-target effect of **Nirogacestat** by measuring the levels of key Notch pathway proteins.

Procedure:

- Harvest the treated organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against cleaved Notch1 (NICD) and Hes1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the relative protein expression levels. A decrease in NICD and Hes1 levels indicates successful Notch pathway inhibition.[4][14]

C. Immunohistochemistry (IHC) / Immunofluorescence (IF)

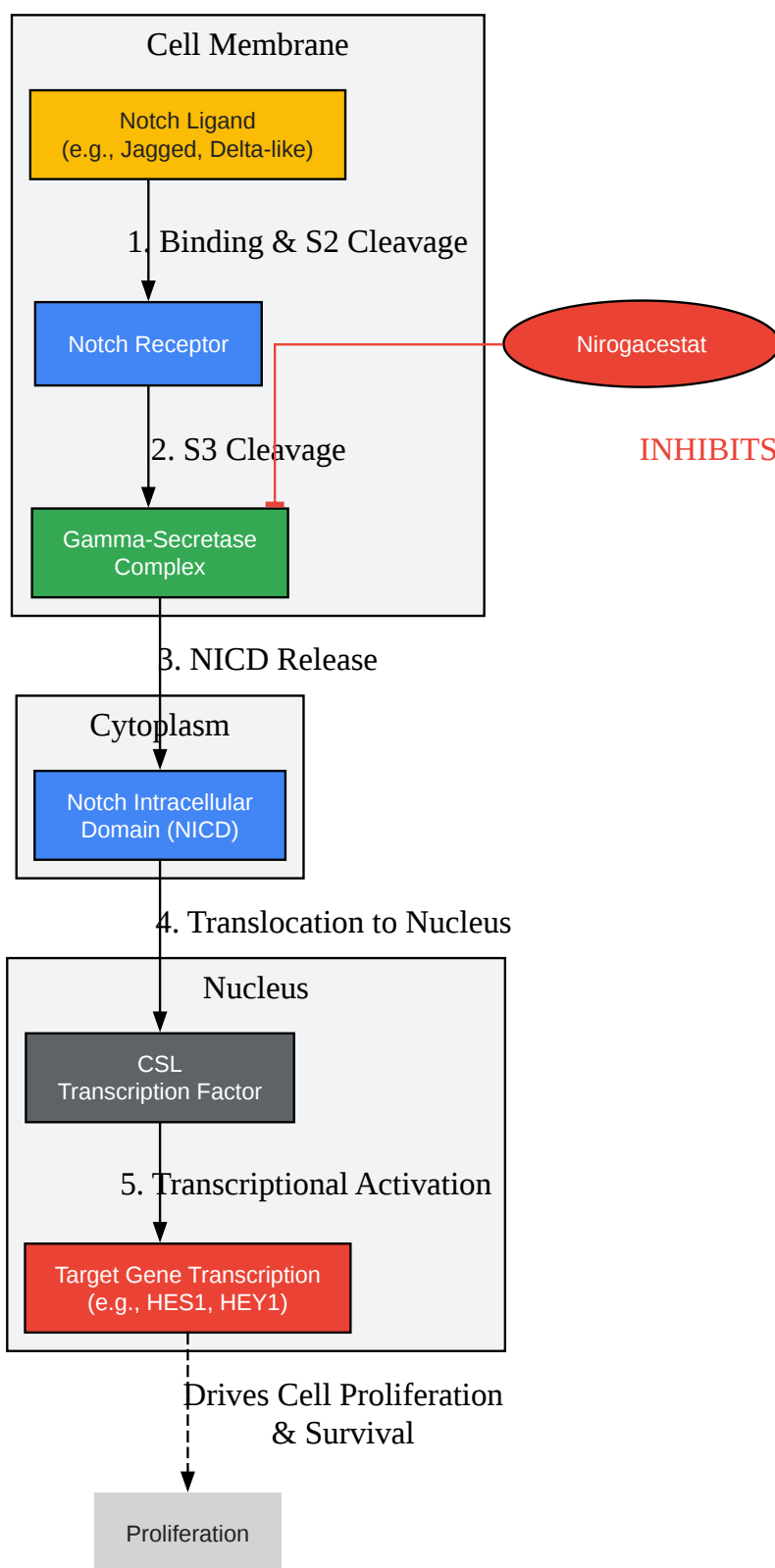
This technique allows for the visualization of protein expression and localization within the 3D organoid structure.

Procedure:

- Fix the treated organoids in 4% paraformaldehyde.
- Embed the fixed organoids in paraffin and section them.
- Perform antigen retrieval on the sections.
- Incubate with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis, or Notch pathway components).
- For IHC, incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a chromogenic substrate.
- For IF, incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with hematoxylin (IHC) or DAPI (IF).
- Mount the sections and visualize them using a microscope.

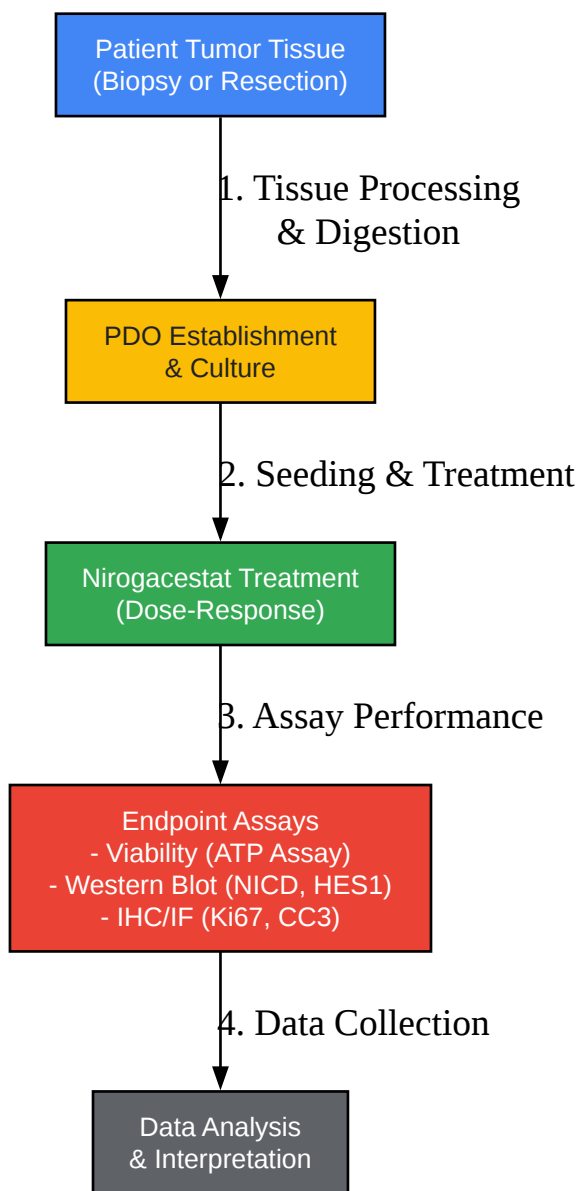
Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.



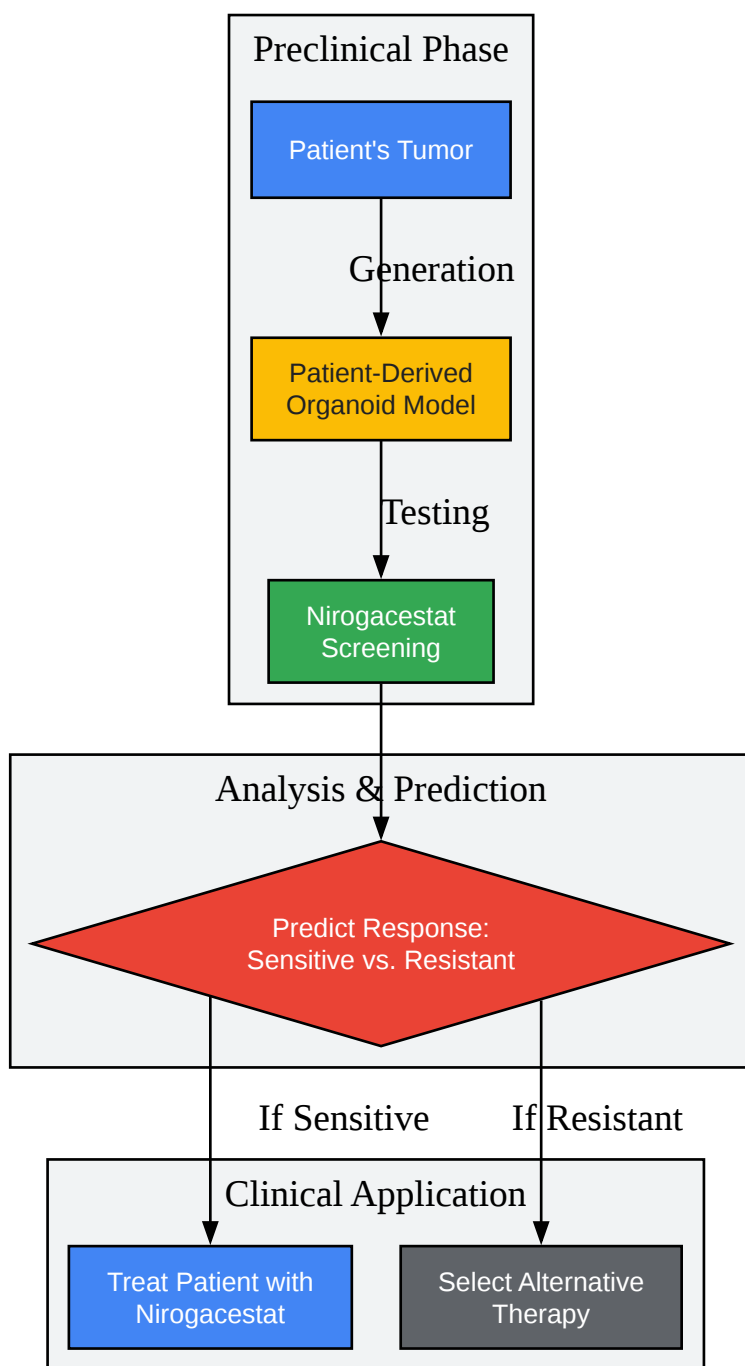
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Caption: **Nirogacestat** inhibits the Notch signaling pathway.



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Caption: Experimental workflow for **Nirogacestat** testing in PDOs.



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Caption: Using PDOs for personalized **Nirogacestat** therapy.

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